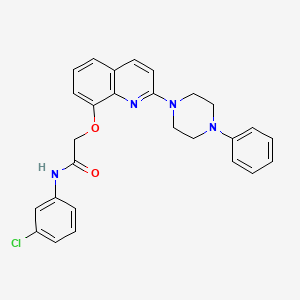
N-(4-chlorophenyl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a useful research compound. Its molecular formula is C22H16ClN3O3 and its molecular weight is 405.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Pathways and Chemical Properties
Research on 1,2-oxazines, 1,2-benzoxazines, and related compounds, which include phthalazine derivatives like N-(4-chlorophenyl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide, focuses on their synthesis through dehydration of dihydroxy-oxazines and their use as electrophiles in organic synthesis. These compounds serve as chiral synthons in the creation of optically active molecules, highlighting their importance in synthetic chemistry and material science M. Sainsbury, 1991.
Pharmacological Properties and Clinical Use
In the realm of pharmacology, compounds structurally related to this compound, such as Metoclopramide, showcase a variety of clinical uses, including gastrointestinal motility improvement, antiemetic effects, and facilitation of radiological examination of the gastrointestinal tract. This highlights the potential of related compounds in developing new therapeutic agents with specific pharmacological targets R. Pinder et al., 2012.
Anticancer Applications
Research into new anticancer drugs focuses on the tumor specificity and reduced toxicity towards normal cells of synthesized compounds. Among these, derivatives of this compound have shown promise in inducing apoptotic cell death in cancer cell lines while minimizing keratinocyte toxicity. This points to their potential as lead compounds in the development of safer and more targeted anticancer therapies Y. Sugita et al., 2017.
Environmental Impact Studies
Investigations into the environmental impact of chlorinated compounds, including those related to phthalazine derivatives, have provided critical insights into their moderate to high persistence and potential toxic effects on aquatic and mammalian life. Understanding the environmental fate and toxicology of such compounds is essential for assessing their ecological safety and guiding the design of compounds with reduced environmental persistence K. Krijgsheld & A. D. Gen, 1986.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-3-(4-methoxyphenyl)-4-oxophthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c1-29-17-12-10-16(11-13-17)26-22(28)19-5-3-2-4-18(19)20(25-26)21(27)24-15-8-6-14(23)7-9-15/h2-13H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBVNDBHAQCACO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)butanamide](/img/structure/B2553715.png)


![7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2553718.png)
![6,7-difluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2553721.png)

![5-Methyl-4-phenyl-2-[5-[4-(trifluoromethoxy)phenyl]thiophen-2-yl]-1H-imidazole](/img/structure/B2553723.png)





![4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B2553732.png)
![2-{[(2-CHLOROPHENYL)METHYL]AMINO}BUTAN-1-OL](/img/structure/B2553736.png)
